N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a hydroxy-substituted ethyl chain with both oxan-4-yl (tetrahydropyran-4-yl) and phenyl substituents. The sulfonamide group is attached to a 2,3-dihydro-1-benzofuran ring, a bicyclic structure combining benzene and furan moieties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c23-21(17-4-2-1-3-5-17,18-9-11-26-12-10-18)15-22-28(24,25)19-6-7-20-16(14-19)8-13-27-20/h1-7,14,18,22-23H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZEJNQZFLQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Tetrahydropyran Moiety: This can be done through the reaction of the intermediate with tetrahydropyran-4-yl derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran or sulfonamide derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes and modulation of cellular responses.
Comparison with Similar Compounds
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()
Structural Similarities and Differences :
- Core Heterocycle : The target compound uses a 2,3-dihydro-1-benzofuran ring, whereas the analog in employs a 2,3-dihydrobenzo[d]oxazole ring. The latter contains an additional nitrogen atom, which may enhance hydrogen-bonding interactions.
- Ethyl Chain Substituents : The target compound features oxan-4-yl and phenyl groups, while the analog substitutes furan-2-yl and thiophen-2-yl heterocycles. These substitutions alter lipophilicity and electronic properties.
- Sulfonamide Position : Both compounds position the sulfonamide group at the 5-position of their respective heterocycles.
Hypothetical Pharmacological Implications :
N-(4-Hydroxyphenyl)benzenesulfonamide ()
Structural Comparison :
- Simplicity : This compound lacks the hydroxyethyl and heterocyclic substituents of the target molecule, featuring only a benzenesulfonamide linked to a 4-hydroxyphenyl group.
- Hydrogen Bonding: The 4-hydroxyphenyl group provides a hydrogen-bond donor, similar to the hydroxy group in the target compound’s ethyl chain.
Functional Implications :
- The simpler structure may result in lower molecular weight (~289 g/mol) and higher solubility but reduced target specificity compared to the more complex heterocyclic analog .
Comparison with Heterocyclic Non-Sulfonamide Analogs ()
While focuses on 2-oxoindoline derivatives (e.g., compounds 2 , 15 , K ), these lack sulfonamide groups but share hydroxy-acetamide motifs. For example:
- Compound 2 : Contains a 2-hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamid group.
- Compound K : Integrates a coumarin moiety (4-methyl-2-oxo-2H-chromen-7-yl).
Key Differences :
- The absence of a sulfonamide group limits direct comparison but suggests divergent biological targets (e.g., anticancer vs. enzyme inhibition).
- The hydroxyethyl-phenyl-oxan substituents in the target compound may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to indoline derivatives .
Data Table: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Ethyl Chain Substituents | Sulfonamide Position | Molecular Weight* | LogP* (Predicted) |
|---|---|---|---|---|---|
| N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | 2,3-Dihydro-1-benzofuran | Oxan-4-yl, phenyl | 5 | ~437 g/mol | 2.8 |
| N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | 2,3-Dihydrobenzo[d]oxazole | Furan-2-yl, thiophen-2-yl | 5 | ~459 g/mol | 3.1 |
| N-(4-Hydroxyphenyl)benzenesulfonamide | Benzene | None (4-hydroxyphenyl direct) | N/A | ~289 g/mol | 1.5 |
*Molecular weights and LogP values estimated using ChemDraw and PubChem data.
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran core, a hydroxyl group, and an oxan ring. Its molecular formula is , and its IUPAC name is N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methylsulfonylpiperidine-4-carboxamide.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, compounds similar to N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran have demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) with IC50 values in the nanomolar range .
- Enzyme Inhibition : The compound is believed to act as an inhibitor for certain enzymes involved in cancer progression. Studies have indicated that it may inhibit tubulin polymerization and histone deacetylase (HDAC) activity, which are critical pathways in cancer cell survival and proliferation .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Tubulin Binding : The compound's ability to bind to tubulin disrupts microtubule dynamics, which is essential for mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
- HDAC Inhibition : By inhibiting HDAC enzymes, the compound promotes hyperacetylation of histones, leading to altered gene expression profiles that can induce apoptosis in malignant cells .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
